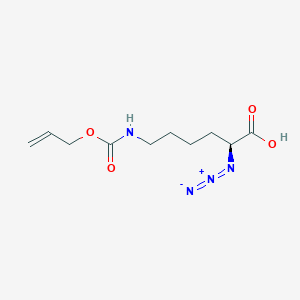
N3-L-Lys(Alloc)-OH*DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N3-L-Lys(Alloc)-OH*DCHA” is a type of click chemistry reagent . It contains an azide group and can introduce azide functions into the amino acid building block of peptide sequences at the N-terminal position .
Chemical Reactions Analysis
“this compound” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Scientific Research Applications
Peptide Synthesis Enhancement
The compound N3-L-Lys(Alloc)-OH*DCHA is used in peptide synthesis. Azido-protected Fmoc–Lys–OH, synthesized from Fmoc–Lys–OH, can be introduced into a peptide by solid-phase peptide synthesis. This process allows for efficient peptide condensation without significant side reactions. The azido group in the compound is easily reduced to an amino group after peptide condensation (Katayama et al., 2008).Orthogonal Protecting Group for Solid-Phase Peptide Synthesis
N3-L-Lys(Alloc)-OHDCHA functions as an orthogonal protecting group in solid-phase peptide synthesis. The vinyl ether benzyloxycarbonyl (VeZ) protecting group, an alternative to Fmoc-Lys(Alloc)-OH, is selectively cleaved by treatment with tetrazines via an inverse electron-demand Diels-Alder reaction, demonstrating the versatility of N3-L-Lys(Alloc)-OHDCHA in synthesizing biologically relevant cyclic peptides (Staderini et al., 2018).Chemical Protein Synthesis
This compound aids in the efficient chemical synthesis of proteins. Its application is exemplified in the synthesis of histone H3 containing trimethylated Lys. The compound enables selective removals of N-terminal and internal Cys protecting groups using different palladium complexes, which facilitates one-pot multiple peptide ligation and recovery of native Cys residues after desulfurization (Kamo et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-azido-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-2-7-18-10(17)12-6-4-3-5-8(9(15)16)13-14-11/h2,8H,1,3-7H2,(H,12,17)(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVUTMKVUWJEQX-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2408008.png)
![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)
![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)



![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)
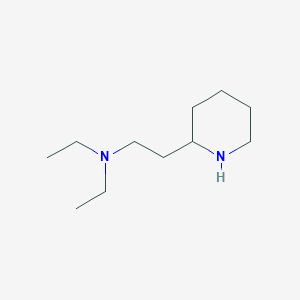
![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)
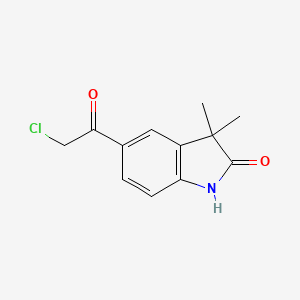
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
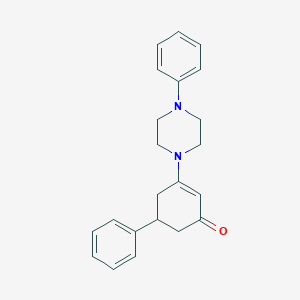
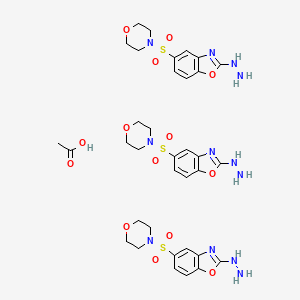
![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)